3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride is a heterocyclic compound that has attracted considerable interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, which contributes to its stability and versatility in chemical reactions. The hydrochloride form enhances its solubility and bioavailability, making it suitable for biological studies and pharmaceutical applications.
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride can be classified under the category of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound's classification is significant for understanding its potential interactions and applications in scientific research.
The synthesis of 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride typically involves cyclization reactions that can be performed under controlled conditions. One common synthetic route includes the reaction of a hydrazide with a nitrile oxide intermediate. This method often requires solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process.
The molecular structure of 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride features a five-membered oxadiazole ring with an aminoethyl substituent. This structural arrangement is responsible for its unique chemical properties and reactivity.
Key structural data include:
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include various substituted oxadiazoles and amine derivatives that retain the core oxadiazole structure, which may exhibit different biological activities compared to the parent compound.
The mechanism by which 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride exerts its effects involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a series of biochemical events. These interactions can lead to various cellular responses depending on the specific application being studied .
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride is typically a white crystalline solid that is soluble in water and polar organic solvents. Its solubility profile makes it suitable for various applications in biochemical assays.
Key chemical properties include:
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride has diverse applications across several scientific domains:
1,2,4-Oxadiazoles represent a privileged scaffold in modern medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This versatile core exhibits remarkable thermal stability and tunable physicochemical properties, making it an attractive pharmacophore for drug design. The unique electronic distribution and hydrogen-bonding capabilities of the 1,2,4-oxadiazole ring enable diverse interactions with biological targets, contributing to its prevalence in pharmacologically active compounds [1] [4]. The scaffold's significance is further evidenced by its presence in FDA-approved drugs, including the antiviral agent Pleconaril and the muscular dystrophy treatment drug Ataluren [4]. Naturally occurring 1,2,4-oxadiazoles like Phidianidine A and B, isolated from marine mollusks, demonstrate cytotoxic activity and receptor agonist properties, highlighting the scaffold's biological relevance [4] [9].
The 1,2,4-oxadiazole ring functions as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability while maintaining similar spatial and electronic characteristics. This bioisosteric replacement strategy is particularly valuable when the parent ester or amide exhibits susceptibility to enzymatic hydrolysis. The oxadiazole's resonance-stabilized structure (resonance energy ≈ 167.4 kJ/mol) contributes to both chemical and metabolic stability under physiological conditions [4] [7]. The ring's dipole moment (approximately 3.5–4.0 D) facilitates optimal orientation within target binding pockets through dipole-dipole interactions and hydrogen bonding, where the oxygen atom typically acts as a hydrogen bond acceptor [1] [4].
Biological Activity | Molecular Target/Mechanism | Notable Compound Examples |
---|---|---|
Antimicrobial | DNA gyrase inhibition | Compound 17 (IC₅₀ = 1.2 μM against E. coli DNA gyrase) [3] |
Antiviral | Viral capsid binding | Pleconaril [4] |
Anticancer | EGFR tyrosine kinase inhibition | Zibotentan [7] |
Antileishmanial | CYP51 inhibition | Ox1 (Selectivity index = 61.7 against L. infantum amastigotes) [9] |
FXR Antagonism | Farnesoid X receptor binding | Compound 3f (IC₅₀ = 0.58 μM), Compound 13 (IC₅₀ = 0.127 μM) [8] |
The scaffold's synthetic versatility enables extensive structural diversification at the C3 and C5 positions. This adaptability allows medicinal chemists to fine-tune pharmacokinetic properties, including lipophilicity (log P), aqueous solubility, and membrane permeability. Modern synthetic approaches, such as microwave-assisted cyclization of amidoximes with carboxylic acid derivatives, have significantly improved the efficiency and scalability of 1,2,4-oxadiazole synthesis [4] [6]. The ring's capacity to engage in π-stacking interactions with aromatic amino acid residues further enhances its utility in targeting enzymes and receptors with hydrophobic binding pockets [1] [8].
The introduction of an aminoethyl moiety at the C3 position of the 4H-1,2,4-oxadiazol-5-one scaffold creates a multifunctional pharmacophore with enhanced biological potential. The amino group significantly influences the molecule's electronic properties through both inductive and mesomeric effects, altering electron density distribution across the heterocyclic system. This modification substantially increases water solubility compared to non-polar alkyl or aryl substitutions, addressing a key challenge in oxadiazole-based drug development [1] [10]. The protonatable amino group (pKₐ ≈ 9–10) enables salt formation, further enhancing solubility, and facilitates ionic interactions with negatively charged residues in target proteins [9] [10].
C3 Substituent | Electron Effect | Solubility Profile | Biological Interactions |
---|---|---|---|
Aminoethyl | Strong +M effect | High (protonatable) | Ionic bonding, H-bond donation |
Aryl | Moderate -M effect | Low | π-Stacking, hydrophobic |
Alkyl | Weak inductive | Moderate | Hydrophobic, van der Waals |
Methoxy | Moderate +M effect | Moderate | H-bond acceptance |
The ethyl spacer provides optimal conformational flexibility, allowing the amino group to access complementary binding sites within enzyme active pockets or receptor domains. This flexibility is particularly advantageous when targeting structurally diverse binding sites or when precise spatial alignment is required for activity. The aminoethyl-substituted oxadiazolones demonstrate enhanced target affinity against several therapeutic targets, including microbial enzymes (e.g., DNA gyrase) and human nuclear receptors (e.g., Farnesoid X Receptor) [3] [8]. The primary amine functionality also serves as a synthetic handle for further derivatization through acylation, reductive amination, or urea formation, enabling the generation of compound libraries for structure-activity relationship studies [6] [10].
The conversion of basic 1,2,4-oxadiazole derivatives to hydrochloride salts represents a critical strategy in pharmaceutical optimization. For 3-(1-aminoethyl)-4H-1,2,4-oxadiazol-5-one, hydrochloride salt formation significantly enhances aqueous solubility—a property crucial for oral bioavailability and parenteral formulation development. The ionic character introduced by salt formation facilitates dissolution in biological fluids, thereby improving absorption kinetics and reducing food effects on drug absorption [9] [10].
Property | Free Base Form | Hydrochloride Salt | Biological Consequence |
---|---|---|---|
Aqueous Solubility | Low (often <0.1 mg/mL) | High (>10 mg/mL) | Enhanced bioavailability |
Crystallinity | Variable, often amorphous | High, predictable polymorphs | Improved manufacturing |
Melting Point | Generally <150°C | Elevated (>200°C) | Thermal stability |
Hygroscopicity | Low to moderate | Potentially high | Requires controlled humidity processing |
Stability | Oxidation-sensitive amine | Stabilized ionic form | Extended shelf-life |
Crystalline hydrochloride salts typically exhibit superior physicochemical stability compared to their free base counterparts. The ionic lattice structure protects the protonated amine from oxidative degradation and reduces volatility. This enhanced stability translates to longer shelf life and reduced degradation product formation during storage. From a manufacturing perspective, hydrochloride salts frequently demonstrate favorable crystallization behavior, enabling the isolation of high-purity polymorphs with consistent particle size distribution—critical factors for tablet compression and capsule filling processes [9]. The improved crystallinity also facilitates analytical characterization and quality control during drug substance manufacturing. Regulatory acceptance of hydrochloride salts is well-established, with approximately 50% of FDA-approved small molecule drugs utilizing salt forms to optimize therapeutic performance [10].
The synthesis typically begins with the preparation of an amidoxime precursor through the reaction of a nitrile with hydroxylamine hydrochloride. For the target compound, 1-aminopropionitrile derivatives serve as ideal starting materials. The amidoxime intermediate undergoes cyclodehydration with a suitable carbonyl source, such as ethyl chlorooxoacetate, under mild basic conditions to form the oxadiazolone ring. Microwave-assisted synthesis has emerged as an efficient green chemistry approach, significantly reducing reaction times from hours to minutes while improving yields and purity profiles [4] [6] [9].
The critical aminoethyl functionality can be introduced either prior to or following oxadiazole ring formation. Post-cyclization modification strategies include nucleophilic displacement of halogenated intermediates with ammonia or protected amines. Alternatively, reductive amination of aldehyde precursors offers stereoselective access to chiral aminoethyl derivatives. Following ring closure and functional group manipulation, hydrochloride salt formation is achieved through treatment with hydrogen chloride (gaseous or in solvent) in aprotic media such as diethyl ether or ethyl acetate. Controlled crystallization from solvent systems like ethanol-diethyl ether yields high-purity crystalline material suitable for pharmaceutical development [6] [9].
The 3-(1-aminoethyl)-4H-1,2,4-oxadiazol-5-one scaffold demonstrates remarkable versatility in biological target engagement. Molecular docking studies reveal several characteristic interaction patterns: The oxadiazolone carbonyl oxygen frequently acts as a hydrogen bond acceptor with backbone amide groups (e.g., Leu352 in FXR), while the ring nitrogen atoms participate in dipole-dipole interactions with serine or threonine residues. The protonated aminoethyl group forms salt bridges with acidic residues such as aspartate or glutamate, contributing significantly to binding affinity. For instance, in Leishmania infantum CYP51, the aminoethyl moiety interacts with heme propionate groups, potentially disrupting enzyme function [8] [9].
Molecular dynamics simulations indicate that the ethyl spacer provides optimal length for simultaneous engagement with both the oxadiazole core's binding site and the amine's interaction region. This dual-point attachment significantly enhances binding energy compared to shorter (aminomethyl) or longer (aminopropyl) analogs. The conformational flexibility afforded by the ethyl linker enables adaptive binding to structurally diverse targets, explaining the observed broad pharmacological profile of aminoethyl-substituted oxadiazolones across antibacterial, antiparasitic, and receptor modulation activities [8] [9].
Comprehensive in silico analysis using SwissADME and similar predictive platforms indicates favorable drug-like properties for 3-(1-aminoethyl)-4H-1,2,4-oxadiazol-5-one hydrochloride. The compound adheres to Lipinski's Rule of Five with molecular weight (MW = 179.6 g/mol), calculated log P (cLogP ≈ 0.8), hydrogen bond donors (HBD = 3), and hydrogen bond acceptors (HBA = 4) all within acceptable ranges for oral bioavailability. The hydrochloride salt dramatically improves solubility (>50 mg/mL predicted) compared to the free base form (<0.5 mg/mL) [9] [10].
The topological polar surface area (TPSA ≈ 80 Ų) suggests moderate membrane permeability, potentially sufficient for oral absorption. The protonated amine may facilitate engagement with transporters, potentially enhancing cellular uptake in target tissues. Metabolic predictions indicate susceptibility to oxidative deamination as the primary metabolic pathway, though the oxadiazole ring demonstrates high metabolic stability, resisting both hydrolytic cleavage and cytochrome P450-mediated oxidation under physiological conditions. These properties collectively suggest a promising pharmacokinetic profile warranting further preclinical investigation [9] [10].
The biological performance of 3-(1-aminoethyl)-4H-1,2,4-oxadiazol-5-one hydrochloride must be contextualized within the broader family of oxadiazole derivatives. Compared to 2,5-diaryl-1,3,4-oxadiazoles, the aminoethyl substitution confers significantly enhanced aqueous solubility (>100-fold improvement) while maintaining comparable target affinity against enzymes like DNA gyrase. When benchmarked against alkyl-substituted oxadiazolones (e.g., methyl, propyl), the aminoethyl analog demonstrates superior interaction profiles with charged binding sites due to its ionic character at physiological pH [3] [9].
Compared to heterocyclic bioisosteres like 1,2,4-triazoles, the oxadiazolone scaffold exhibits greater metabolic stability, particularly against glutathione conjugation pathways. However, the increased basicity of the aminoethyl group may enhance distribution into acidic compartments (e.g., lysosomes), potentially influencing subcellular targeting. In antiparasitic applications, the hydrochloride salt form of 3-(1-aminoethyl)-4H-1,2,4-oxadiazol-5-one demonstrates superior in vitro activity against Leishmania infantum amastigotes compared to neutral oxadiazole derivatives, attributed to enhanced cellular uptake and specific interactions with parasitic enzymes [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2